2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide
Description
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a synthetic acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether-oxygen to an acetamide backbone. Its design suggests targeting enzymes or receptors reliant on hydrogen bonding (via sulfamoyl and pyrimidine groups) and hydrophobic interactions (via the dihydrobenzofuran ring) .
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-22(2)13-15-5-3-6-18(20(15)31-22)30-14-19(27)25-16-7-9-17(10-8-16)32(28,29)26-21-23-11-4-12-24-21/h3-12H,13-14H2,1-2H3,(H,25,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHKNVAANIIBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions.
Attachment of the Pyrimidinylsulfonamide Group: This step involves the reaction of the benzofuran derivative with a pyrimidinylsulfonamide under suitable conditions, often using coupling reagents.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions can occur at the pyrimidinylsulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties :
- Compounds containing sulfamoyl groups have been widely studied for their antimicrobial properties. The incorporation of the pyrimidine moiety may enhance the efficacy against bacterial strains, particularly those resistant to conventional antibiotics.
-
Anticancer Activity :
- The benzofuran structure has been associated with anticancer properties in various studies. Research indicates that derivatives of benzofuran can inhibit cancer cell proliferation and induce apoptosis.
-
Anti-inflammatory Effects :
- Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
Case Studies
- Synthesis and Characterization :
- Docking Studies :
- Pharmacological Evaluations :
Potential Applications
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Potential development of new antibiotics targeting resistant strains |
| Cancer Therapy | Exploration as a chemotherapeutic agent due to its ability to inhibit tumor growth |
| Anti-inflammatory Drugs | Development as a treatment option for inflammatory diseases |
Mechanism of Action
The mechanism of action of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules reported in the literature, focusing on structural variations, synthetic pathways, and inferred physicochemical or biological properties.
Pyrrolo[2,3-d]pyrimidine Derivatives with Sulfamoylphenyl Groups
Example Compound: 7-cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide ()
- Structural Differences: Core scaffold: Pyrrolo[2,3-d]pyrimidine vs. dihydrobenzofuran in the target. Pyrimidine substitution: 4-methylpyrimidin-2-yl vs. unsubstituted pyrimidin-2-yl in the target. Linker: Amino group connects the sulfamoylphenyl to the core vs. ether-oxygen in the target.
- Synthesis: Both compounds use palladium-catalyzed coupling (e.g., Pd₂(dba)₃, XantPhos) but differ in starting materials.
- The amino linker could increase hydrogen-bonding capacity compared to the target’s ether linkage.
2-(2-sec-Butylphenoxy)-N-(4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl)acetamide ()
- Structural Differences: Aromatic moiety: 2-sec-butylphenoxy vs. dihydrobenzofuran-7-yloxy in the target. Pyrimidine substitution: 4,6-dimethylpyrimidin-2-yl vs. unsubstituted pyrimidin-2-yl.
- Molecular Weight : 476.57 g/mol (C₂₄H₂₈N₄O₄S) vs. ~427.45 g/mol (estimated for the target).
- Inferred Properties : The sec-butyl group increases hydrophobicity, possibly reducing solubility compared to the target’s dihydrobenzofuran (which has oxygen for polarity). The dimethylpyrimidine may sterically hinder target binding compared to the target’s simpler pyrimidine.
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide ()
- Structural Differences :
- Side chain: Pentanamide with a dioxoisoindolinyl group vs. the target’s acetamide-dihydrobenzofuran.
- Sulfamoylphenyl-pyrimidine: Shared but attached to a bulkier backbone.
- Molecular Weight : 493.53 g/mol (C₂₄H₂₃N₅O₅S) vs. the target’s lower weight.
- Inferred Properties : The dioxoisoindolinyl group adds rigidity and may reduce bioavailability due to steric bulk. The pentanamide linker could alter conformational flexibility, affecting binding kinetics.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
- Structural Differences :
- Linkage: Sulfanyl (C–S–C) vs. sulfamoyl (SO₂–NH–) in the target.
- Aromatic group: 4-methylpyridin-2-yl vs. sulfamoylphenyl in the target.
- Synthesis : Prepared via nucleophilic substitution (2-thio-pyrimidine + chloroacetamide), contrasting with the target’s palladium-mediated coupling .
- Inferred Properties: The sulfanyl group lacks hydrogen-bonding capacity, likely reducing target affinity compared to the sulfamoyl group.
Comparative Data Table
| Compound Name | Core Structure | Pyrimidine Substituents | Linker Group | Molecular Weight (g/mol) | Key Synthetic Steps |
|---|---|---|---|---|---|
| Target Compound | Dihydrobenzofuran | None | Ether-oxygen | ~427.45 | Pd-catalyzed coupling, cyclization |
| 7-cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine | 4-methyl | Amino | ~600 (estimated) | Buchwald-Hartwig amination |
| 2-(2-sec-butylphenoxy)-N-(4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl)acetamide | Phenoxyacetamide | 4,6-dimethyl | Ether-oxygen | 476.57 | Sulfamoylation, SNAr reaction |
| 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide | Pentanamide-dioxoisoindolin | None | Amide | 493.53 | Amide coupling, sulfonylation |
| 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide | Pyridine-acetamide | 4,6-dimethyl | Sulfanyl | 318.40 | Nucleophilic substitution |
Key Research Findings and Implications
- Synthetic Accessibility : The target compound’s dihydrobenzofuran core may require specialized cyclization steps, whereas pyrrolo[2,3-d]pyrimidines () rely on established heterocyclic chemistry .
- Bioactivity Hypotheses : The unsubstituted pyrimidine in the target may allow stronger hydrogen bonding vs. methyl-substituted analogs (), but this requires experimental validation.
- Solubility and Permeability: The dihydrobenzofuran’s oxygen atoms and the sulfamoyl group likely enhance aqueous solubility compared to sec-butylphenoxy () or sulfanyl-linked () analogs.
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide is notable for its complex structure, which combines a benzofuran moiety with a sulfamoyl group. This unique configuration suggests potential biological activities, particularly in the field of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 407.47 g/mol. The structure features an ether linkage connecting the benzofuran unit to an acetamide derivative, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit significant biological activities, particularly in cancer treatment and immune modulation. The compound has been studied for its potential as an indoleamine 2,3-dioxygenase (IDO) inhibitor, an enzyme involved in immune regulation and tumor progression.
Key Findings
- Inhibition of IDO : Inhibition of IDO is associated with enhanced anti-tumor immunity, making it a valuable target in cancer therapy. Studies suggest that compounds with structural similarities can modulate immune responses effectively .
- Antitumor Activity : Similar benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds tested against the A549 lung cancer cell line showed IC50 values indicating potent antitumor activity .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the activation of apoptotic pathways and disruption of cellular signaling related to tumor invasion and metastasis .
Table 1: Summary of Biological Activities
Synthesis and Modification
The synthesis of this compound typically involves multiple steps that allow for structural modifications aimed at enhancing biological activity. The presence of hydroxyl and amide functionalities suggests potential for further derivatization to optimize efficacy .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology: The synthesis involves multi-step reactions requiring precise control of catalysts (e.g., palladium or copper), solvents (e.g., DMF or dichloromethane), and reaction conditions (temperature: 80–120°C; reaction time: 12–48 hours). Key steps include coupling the dihydrobenzofuran moiety with the sulfamoylphenylacetamide core .
- Optimization strategies:
- Use high-resolution chromatography (HPLC or TLC) to monitor intermediate purity .
- Adjust pH and solvent polarity to minimize side reactions .
Q. What analytical techniques are critical for confirming structural integrity after synthesis?
- Methodology:
- NMR spectroscopy (1H, 13C) to verify substituent positions and hydrogen bonding patterns .
- IR spectroscopy to confirm functional groups (e.g., sulfamoyl C=O stretch at ~1700 cm⁻¹) .
- X-ray crystallography (if single crystals are obtained) to resolve 3D conformation and intermolecular interactions .
Advanced Research Questions
Q. How do functional groups influence this compound’s bioactivity in cancer research?
- Methodology:
- Structure-activity relationship (SAR) studies:
- The dihydrobenzofuran core enhances lipophilicity, improving membrane permeability .
- The pyrimidinyl-sulfamoyl group may interact with ATP-binding pockets in kinases or inhibit carbonic anhydrases .
- In vitro assays:
- Test cytotoxicity (IC50) against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Evaluate apoptosis induction via flow cytometry (Annexin V/PI staining) .
Q. What strategies resolve contradictions in solubility data for this compound?
- Methodology:
- Solubility profiling:
- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
- Test co-solvents (e.g., DMSO:PBS mixtures) or surfactants (e.g., Tween-80) to stabilize solutions .
- Thermodynamic analysis:
- Differential scanning calorimetry (DSC) to measure melting points and polymorphic transitions .
Q. How can crystallography elucidate binding modes with biological targets?
- Methodology:
- Co-crystallize the compound with purified proteins (e.g., kinases) and solve structures via X-ray diffraction (resolution ≤2.0 Å) .
- Compare electron density maps to identify hydrogen bonds, π-π stacking, or hydrophobic interactions .
Experimental Design & Data Analysis
Q. What in vivo models are suitable for pharmacokinetic studies?
- Methodology:
- Rodent models: Administer via oral gavage or IV injection; collect plasma samples at intervals (0–24 hours) for LC-MS/MS analysis .
- Tissue distribution: Quantify compound levels in organs (liver, kidneys) using isotopic labeling (e.g., 14C) .
Q. How do researchers validate target engagement in cellular assays?
- Methodology:
- Cellular thermal shift assay (CETSA): Monitor protein stabilization upon compound binding using western blotting .
- Fluorescence polarization to measure displacement of fluorescent probes from target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
